N-cyclohexyl-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide
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Overview
Description
N-cyclohexyl-2-(2,4-dioxo-3-phenyl-1benzofuro[3,2-d]pyrimidin-1-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a benzofuro[3,2-d]pyrimidine core, which is known for its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(2,4-dioxo-3-phenyl-1benzofuro[3,2-d]pyrimidin-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a benzofuran derivative with a pyrimidine derivative under acidic or basic conditions. The reaction conditions often require the use of catalysts such as Lewis acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as recrystallization, chromatography, and other purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-(2,4-dioxo-3-phenyl-1benzofuro[3,2-d]pyrimidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially leading to different pharmacological properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, modifying its chemical and biological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted analogs with potentially diverse biological activities.
Scientific Research Applications
N-cyclohexyl-2-(2,4-dioxo-3-phenyl-1benzofuro[3,2-d]pyrimidin-1-yl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(2,4-dioxo-3-phenyl-1benzofuro[3,2-d]pyrimidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit dihydrofolate reductase (DHFR), reducing the quantity of tetrahydrofolate necessary for DNA synthesis, thereby affecting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-cyclohexyl-2-(2,4-dioxo-3-phenyl-1benzofuro[3,2-d]pyrimidin-1-yl)acetamide include other benzofuro[3,2-d]pyrimidine derivatives, such as:
Palbociclib: A breast cancer drug developed by Pfizer.
Dilmapimod: A potential therapeutic agent for rheumatoid arthritis.
Uniqueness
What sets N-cyclohexyl-2-(2,4-dioxo-3-phenyl-1benzofuro[3,2-d]pyrimidin-1-yl)acetamide apart from similar compounds is its unique structural features and the specific biological activities it exhibits. Its combination of a benzofuro[3,2-d]pyrimidine core with a cyclohexyl and phenyl group provides distinct chemical properties and potential therapeutic benefits.
Properties
CAS No. |
877656-63-8 |
---|---|
Molecular Formula |
C24H23N3O4 |
Molecular Weight |
417.465 |
IUPAC Name |
N-cyclohexyl-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide |
InChI |
InChI=1S/C24H23N3O4/c28-20(25-16-9-3-1-4-10-16)15-26-21-18-13-7-8-14-19(18)31-22(21)23(29)27(24(26)30)17-11-5-2-6-12-17/h2,5-8,11-14,16H,1,3-4,9-10,15H2,(H,25,28) |
InChI Key |
BAPQVPCXKFBYBM-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53 |
solubility |
not available |
Origin of Product |
United States |
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